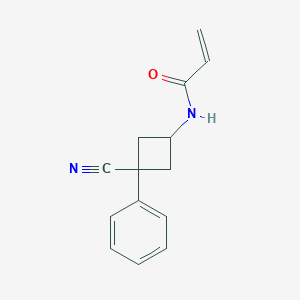
N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide, also known as CP-544326, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclobutane derivatives and has been found to exhibit biological activity against various diseases. In
Mecanismo De Acción
The mechanism of action of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors involved in the development of various diseases. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been found to reduce seizure activity in animal models of epilepsy. Furthermore, it has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. Additionally, it has been found to exhibit potent biological activity against various diseases. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, its potential toxicity and side effects have not been fully characterized.
Direcciones Futuras
There are several future directions for the study of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide. One direction is to investigate its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. Furthermore, the development of more potent and selective derivatives of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide may lead to the discovery of new therapeutic agents. Finally, the use of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide in combination with other drugs may enhance its therapeutic efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide involves the reaction of 3-bromo-3-phenylcyclobutene with propargylamine, followed by the addition of cyanide ion to the resulting propargylamine intermediate. The final product is obtained by the removal of the protecting group from the cyclobutane ring. This method has been reported to yield high purity and high yield of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been reported to have potential as an anticancer agent. Several studies have investigated the effects of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide on various cancer cell lines, and it has been found to induce apoptosis and inhibit cell proliferation.
Propiedades
IUPAC Name |
N-(3-cyano-3-phenylcyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-13(17)16-12-8-14(9-12,10-15)11-6-4-3-5-7-11/h2-7,12H,1,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONNPNADDGYJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC(C1)(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)

![2-(3,4-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731326.png)
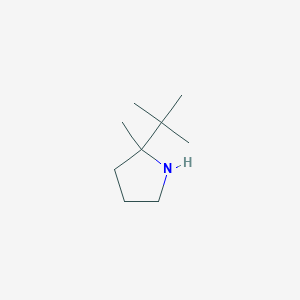
![1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2731334.png)
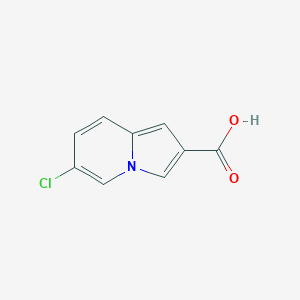
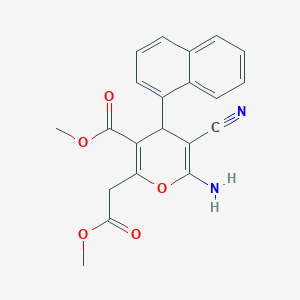
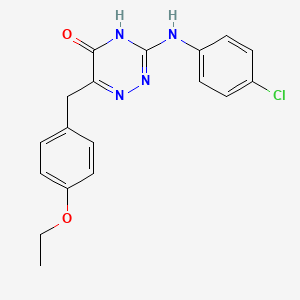


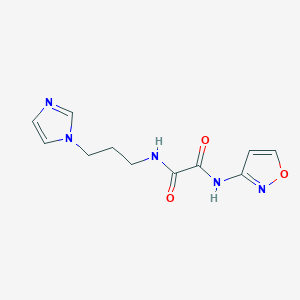
![N-Benzyl-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2731343.png)
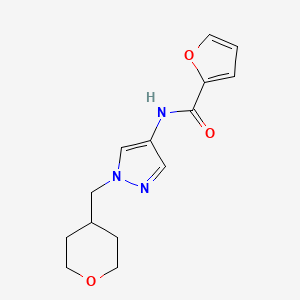
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile](/img/structure/B2731346.png)